![molecular formula C9H9N3O3 B13100164 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 521275-16-1](/img/structure/B13100164.png)
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a role in cell proliferation and survival . Other derivatives may inhibit protein tyrosine kinases, affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are also structurally related and have been studied for their potential as kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
521275-16-1 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
7-ethoxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-6-4-3-5-7(10-6)11-9(14)12-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
BSWINXSFXKRTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C=C1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



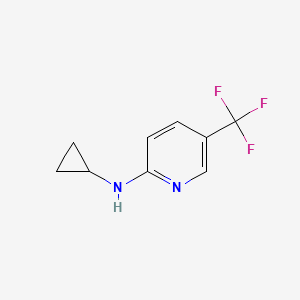

![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

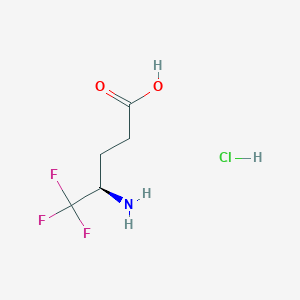

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
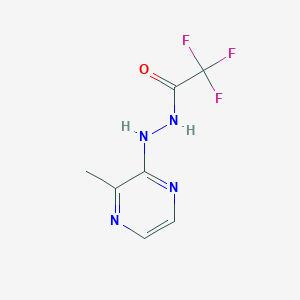

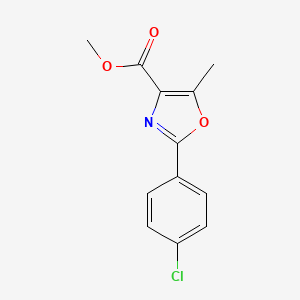
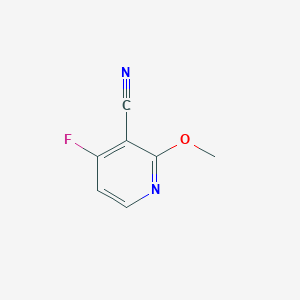
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
